(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide
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Overview
Description
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide typically involves the following steps:
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Formation of the Benzothiazole Ring: : The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone. For example, 5,6-dimethoxy-2-methylbenzothiazole can be prepared by reacting 5,6-dimethoxy-2-methylbenzaldehyde with o-aminothiophenol under acidic conditions .
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Formation of the Ylidene Group: : The ylidene group can be introduced by reacting the benzothiazole derivative with an appropriate reagent, such as a Wittig reagent or a similar ylide-forming compound .
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Formation of the Benzamide Moiety: : The final step involves the coupling of the benzothiazole-ylidene intermediate with 2,6-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives .
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Reduction: : Reduction reactions can target the benzothiazole ring or the ylidene group, resulting in the formation of reduced derivatives with altered electronic properties .
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Substitution: : The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the methoxy groups can be replaced by other substituents .
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced benzothiazole or ylidene derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Benzothiazole derivatives are known to exhibit inhibitory activity against various enzymes, making them valuable tools for studying enzyme function and developing new therapeutic agents .
Medicine
In medicinal chemistry, this compound has shown promise as a potential drug candidate. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a valuable lead compound for the development of new drugs .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. For example, benzothiazole derivatives have been explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling cascades that lead to specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-methylbenzothiazole: A precursor in the synthesis of the target compound, known for its biological activity.
6-Fluoro-2-methylbenzo[d]thiazol-5-yl compounds: These compounds share a similar benzothiazole core and have been studied for their potential as enzyme inhibitors.
Thiazolo[5,4-d]thiazoles: These compounds are structurally related and have been explored for their applications in organic electronics.
Uniqueness
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-21-11-9-14(25-4)15(26-5)10-16(11)27-19(21)20-18(22)17-12(23-2)7-6-8-13(17)24-3/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVRXZAOPYAFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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